N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by the presence of a dimethoxyphenyl group, a methylbenzamido group, and an indole core structure.
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the dimethoxyphenyl group, and the attachment of the methylbenzamido group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Dimethoxyphenyl Group: This step may involve the use of a Grignard reagent or a Suzuki-Miyaura coupling reaction to introduce the dimethoxyphenyl group onto the indole core.
Attachment of the Methylbenzamido Group: This can be accomplished through an amide coupling reaction, using reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and other physiological functions .
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): This compound is a potent serotonin receptor agonist with hallucinogenic effects.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including growth regulation and stress response.
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-16-5-8-18(9-6-16)26(31)30-24-21-13-17(2)7-11-22(21)29-25(24)27(32)28-15-19-14-20(33-3)10-12-23(19)34-4/h5-14,29H,15H2,1-4H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPHAWYCGPNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.